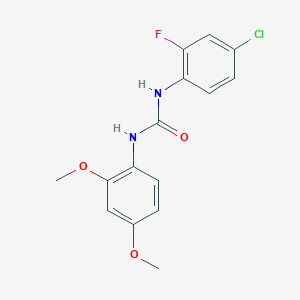
N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea, also known as CFTR inhibitor-172, is a small molecule inhibitor that has been widely used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) protein.
Mecanismo De Acción
N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea inhibitor-172 acts as a potent and selective inhibitor of N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea chloride channel activity. It binds to the cytoplasmic side of the N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea protein, near the ATP binding site, and prevents ATP-dependent channel gating. This results in a reduction of chloride and bicarbonate secretion, which can be measured using various techniques such as patch-clamp electrophysiology and ion-sensitive fluorescent dyes.
Biochemical and Physiological Effects
N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea inhibitor-172 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea-mediated chloride and bicarbonate secretion in various epithelial cell types, including airway, pancreatic, and intestinal cells. It has also been shown to reduce mucus secretion and improve bacterial clearance in CF airway epithelia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea inhibitor-172 is its high potency and selectivity for N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea inhibition. This makes it a valuable tool for studying N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea function in vitro and in vivo. However, one limitation is that it may have off-target effects on other ion channels or transporters, which could complicate data interpretation. Additionally, its effects may be influenced by experimental conditions such as cell type, culture conditions, and assay methodology.
Direcciones Futuras
There are a number of future directions for research on N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea inhibitor-172. One area of interest is the development of more potent and selective N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea inhibitors that can be used in clinical trials for cystic fibrosis. Another area of interest is the use of N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea inhibitor-172 in combination with other drugs to enhance its therapeutic effects. Finally, further studies are needed to elucidate the molecular mechanisms underlying N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea inhibitor-172's effects on N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea function and its potential off-target effects.
Conclusion
In summary, N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea inhibitor-172 is a valuable tool for studying N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea function in vitro and in vivo. Its high potency and selectivity for N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea inhibition make it a useful compound for scientific research. However, its off-target effects and sensitivity to experimental conditions must be considered when interpreting data. Future research will continue to explore the potential therapeutic applications of N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea inhibitor-172 and its mechanisms of action.
Métodos De Síntesis
The synthesis of N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea inhibitor-172 involves a multi-step process. The first step is the reaction between 4-chloro-2-fluoroaniline and 2,4-dimethoxybenzaldehyde to form the Schiff base intermediate. The intermediate is then reduced using sodium borohydride to form the secondary amine. Finally, the secondary amine is reacted with isocyanate to form the urea product, N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea inhibitor-172.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea inhibitor-172 has been used extensively in scientific research to study the N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea protein, which is responsible for regulating chloride and bicarbonate secretion in various epithelial tissues. N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea dysfunction is associated with cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs.
Propiedades
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(2,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O3/c1-21-10-4-6-13(14(8-10)22-2)19-15(20)18-12-5-3-9(16)7-11(12)17/h3-8H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFTWRXGLIBZSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2=C(C=C(C=C2)Cl)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide](/img/structure/B5374276.png)
![1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B5374280.png)
![2,2-dimethyl-N-{2-[methyl(methylsulfonyl)amino]ethyl}-1-(2-thienyl)cyclopropanecarboxamide](/img/structure/B5374282.png)
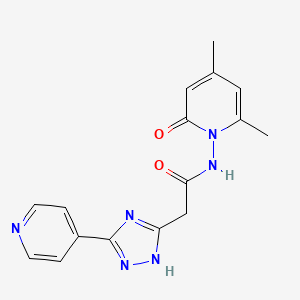
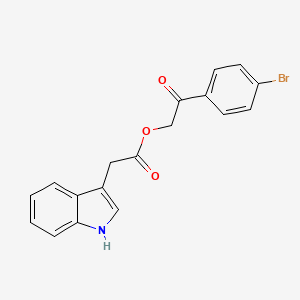
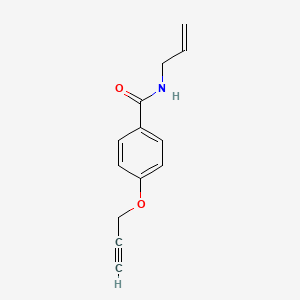
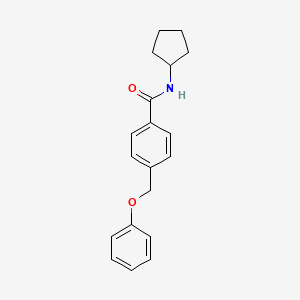
![methyl 3-[(2-chloro-4-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B5374324.png)
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-ethylphenyl)ethanediamide](/img/structure/B5374338.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[(5-methyl-1H-pyrazol-3-yl)methyl]isoxazole-3-carboxamide](/img/structure/B5374342.png)
![(3aS*,6aR*)-5-[(4,6-dimethylpyrimidin-2-yl)methyl]-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5374350.png)
![3-methyl-N-[3-(1-naphthylamino)-3-oxopropyl]-2-furamide](/img/structure/B5374354.png)

![3-(2-piperidin-2-ylethyl)-5-[3-(pyrrolidin-1-ylcarbonyl)pyridin-2-yl]phenol](/img/structure/B5374370.png)